

An In-depth Technical Guide to the Structure and Stereochemistry of Bornylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bornylene

Cat. No.: B1203257

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornylene, a bicyclic monoterpene, is a key chiral building block in organic synthesis and holds significance in the development of novel therapeutic agents and advanced materials. Its rigid bicyclic framework and inherent chirality make it an attractive scaffold for the synthesis of complex molecules with specific stereochemical requirements. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic properties of **bornylene**, tailored for professionals in research and drug development.

Chemical Structure and Nomenclature

Bornylene, systematically named 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a bridged bicyclic alkene. Its structure is closely related to norbornene, but with the addition of three methyl groups, two at the C7 bridgehead and one at the C1 bridgehead.

Key Structural Features:

- Chemical Formula: C₁₀H₁₆[\[1\]](#)
- Molar Mass: 136.24 g/mol [\[1\]](#)
- CAS Number: 464-17-5[\[1\]](#)[\[2\]](#)

- Synonyms: 2-Bornene, 1,7,7-Trimethyl-2-norbornene[1][3]

The rigid [2.2.1] bicyclic system imparts significant strain to the molecule, particularly in the double bond, making it a reactive dienophile in Diels-Alder reactions and susceptible to various addition reactions.

Stereochemistry and Enantiomers

The presence of chiral centers in the **bornylene** structure results in the existence of two enantiomers: (+)-**bornylene** and (-)-**bornylene**. The stereochemistry is determined by the configuration at the bridgehead carbons (C1 and C4). In nature, one enantiomer is more common.[1] The optical activity of **bornylene** is a critical property, influencing its interactions with other chiral molecules, a key consideration in drug design and asymmetric catalysis.

While specific optical rotation values for the pure enantiomers are not readily available in common databases, historical literature indicates that the optical rotation of **bornylene** is dependent on the solvent used.[4][5] The determination of specific rotation is crucial for characterizing the enantiomeric purity of a sample.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **bornylene** is presented below for easy reference and comparison.

Physicochemical Properties

Property	Value	Reference
Appearance	Colorless solid	[1]
Melting Point	113 °C	[1][2][6]
Boiling Point	146-147 °C	[1][2][6]
Density	0.898 g/cm ³	[1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and quality control of **bornylene**.

¹H and ¹³C NMR Spectroscopy:

While a fully assigned spectrum for **bornylene** is not readily available in public databases, analysis of related compounds such as borneol and camphor derivatives provides insight into the expected chemical shifts.[7][8] The proton and carbon environments in **bornylene** are distinct due to the rigid bicyclic structure and the presence of the double bond.

Infrared (IR) Spectroscopy:

The IR spectrum of **bornylene** is expected to show characteristic peaks for C-H stretching of alkanes and alkenes, as well as a C=C stretching vibration. The absence of a strong carbonyl peak (around 1700 cm⁻¹) distinguishes it from its precursor, camphor.

Mass Spectrometry:

The electron ionization mass spectrum of **bornylene** shows a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern is characteristic of bicyclic alkanes, often involving the loss of methyl and ethyl groups.

Synthesis of Bornylene

Bornylene can be synthetically derived from camphor, a readily available natural product. A common and reliable method is the Shapiro reaction, which proceeds via the tosylhydrazone of camphor.

Experimental Protocol: Synthesis of Bornylene from Camphor

This protocol is adapted from Organic Syntheses.

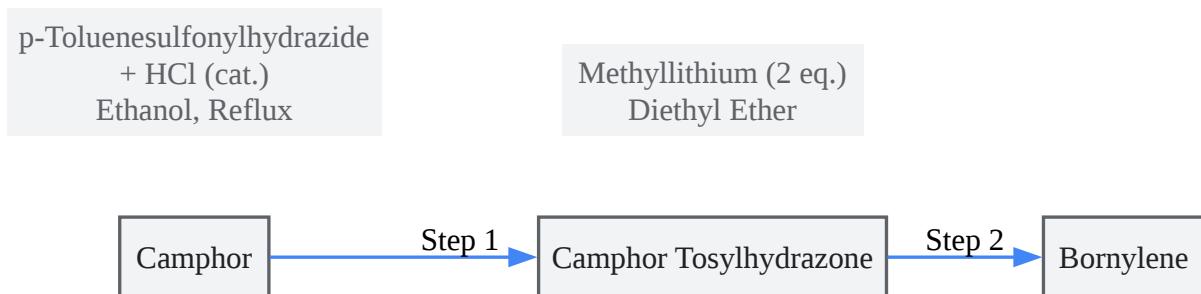
Step 1: Preparation of Camphor Tosylhydrazone

- To a 1-liter round-bottomed flask, add 44 g (0.24 mole) of p-toluenesulfonylhydrazide, 31.6 g (0.208 mole) of camphor, and 300 mL of 95% ethanol.

- Add 1 mL of concentrated hydrochloric acid.
- Fit the flask with a reflux condenser and heat the solution under reflux for 2 hours.
- Cool the resulting solution in an ice bath.
- Collect the colorless needles of camphor tosylhydrazone by suction filtration and air dry.

Step 2: Shapiro Reaction to form **Bornylene**

- In a dry, 1-liter, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 32 g (0.10 mole) of camphor tosylhydrazone and 400 mL of dry diethyl ether.
- Cool the flask in a water bath (20–25 °C) and stir the contents.
- Add 150 mL of 1.6 N (0.24 mole) methylolithium in ether to the dropping funnel and add it to the reaction flask over 1 hour, maintaining the temperature at 20–25 °C.
- Stir the yellow-orange solution for 8–9 hours, during which a precipitate of lithium p-toluenesulfinate will form, and the solution will turn a deep red-orange.
- Carefully add a small amount of water to quench any excess methylolithium, followed by an additional 200 mL of water.
- Separate the layers and wash the organic phase with four 250-mL portions of water.
- Combine the aqueous phases and extract twice with 100-mL portions of ether.
- Dry the combined ethereal extracts over anhydrous sodium sulfate.
- Isolate the **bornylene** product through careful distillation.


Enantioselective Synthesis

While the above protocol yields racemic **bornylene**, enantioselective synthesis is crucial for applications in drug development. Enantioselective approaches often involve the use of chiral starting materials or chiral catalysts. The synthesis of optically pure (-)-camphor, a precursor for

enantiomerically enriched **bornylene**, can be achieved through kinetic resolution of isobornyl esters using specific esterases.[9][10][11] This enzymatic approach allows for the separation of enantiomers, which can then be converted to the corresponding **bornylene** enantiomer.

Logical Relationships and Workflows

The synthesis of **bornylene** from camphor is a multi-step process that can be visualized to illustrate the reaction pathway and the key reagents involved.

[Click to download full resolution via product page](#)

Synthesis of **Bornylene** from Camphor.

Conclusion

Bornylene remains a molecule of significant interest due to its unique structural and stereochemical properties. This guide provides a foundational understanding for researchers and professionals, summarizing its key characteristics, providing a detailed synthetic protocol, and highlighting the importance of its stereochemistry. The continued exploration of **bornylene** and its derivatives is expected to lead to further advancements in asymmetric synthesis and the development of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,7,7-Trimethyl-2-vinylbicyclo[2.2.1]hept-2-ene [webbook.nist.gov]
- 2. 2-Propyl-N'-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 67. Effect of solvents on the optical rotation of methene, bornylene, and borneol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 67. Effect of solvents on the optical rotation of methene, bornylene, and borneol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [webbook.nist.gov]
- 7. Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | C12H20O2 | CID 6950273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of Bornylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203257#bornylene-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com